7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O2/c1-2-12-29-17-22(24-23(18-29)26(34)32(28-24)21-6-4-3-5-7-21)25(33)31-15-13-30(14-16-31)20-10-8-19(27)9-11-20/h3-11,17-18H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCMGJOCZDIOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-c]pyridin-3(5H)-one core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the phenyl and propyl groups: These groups can be added through substitution reactions using reagents such as phenylboronic acid and propyl halides.
Attachment of the piperazine ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Incorporation of the fluorophenyl group: This step involves the use of fluorinated aromatic compounds in a coupling reaction to attach the fluorophenyl group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Pharmacology: Researchers investigate its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules with potential commercial applications.
Mechanism of Action
The mechanism of action of 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Variations
Compound A belongs to the pyrazolo-pyridinone/pyrimidinone family, a scaffold known for diverse bioactivities. Key structural analogs include:
Table 1: Structural Comparison of Compound A and Analogs
Key Observations :
Structure-Activity Relationship (SAR) Insights
- Fluorophenyl vs. Chlorophenyl : In MK8 (4-fluorophenyl) and MK7 (3-chlorophenyl), fluorination improves receptor affinity due to reduced steric hindrance and enhanced electronic effects .
- Piperazine Modifications : Cyclopropanecarbonyl () and furan-carbonyl () groups at position 7 may reduce metabolic degradation compared to unsubstituted piperazines, as seen in CNS drug design .
- Position 5 Substituents : Propyl chains (Compound A) vs. polar groups (e.g., 2-methoxyethyl in ) balance lipophilicity and solubility, critical for oral bioavailability .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Properties
Notes:
- Metabolic Stability : Fluorine and cyclopropane substituents reduce cytochrome P450-mediated oxidation, extending half-life .
Biological Activity
7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-c]pyridin core with a fluorophenylpiperazine moiety. Its molecular formula is and it has a molecular weight of approximately 445.5 g/mol. The presence of the fluorine atom in the structure is significant as it can enhance metabolic stability and bioavailability.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent in treating neurological disorders, cancer, and other conditions.
Pharmacological Properties
- Antitumor Activity :
-
Neurological Effects :
- The compound is being studied for its potential neuroprotective effects. Its interactions with neurotransmitter receptors suggest it may help in conditions like depression and anxiety by modulating serotonin receptors.
- Antimicrobial Activity :
The mechanisms through which this compound exerts its effects include:
- Receptor Modulation : The compound interacts with various receptors in the central nervous system, potentially influencing mood and anxiety levels.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
Case Studies
A recent study explored the synthesis and biological evaluation of related pyrazolo compounds, reporting that several derivatives exhibited notable anticancer activity against cell lines such as HL-60 (leukemia) with inhibition rates exceeding 50% at certain concentrations .
Data Table
| Biological Activity | Target | Inhibition Rate (%) | Concentration (μg/mL) |
|---|---|---|---|
| Antitumor | HL-60 | Up to 54.59 | 40 |
| Antibacterial | E. coli | 78 | 50 |
| Neuroprotective | 5HT Receptors | Modulation observed | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
